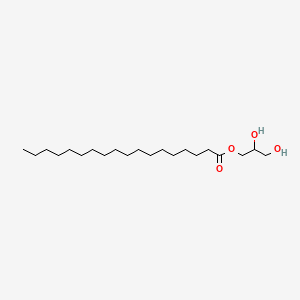

Monostearin

Description

Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.

1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glyceryl monostearate has been reported in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.

Properties

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Glyceryl Monostearate in Aqueous Solutions

For Immediate Release

A Comprehensive Analysis of Glyceryl Monostearate for Pharmaceutical Formulation and Drug Delivery

This technical guide offers a deep dive into the essential physicochemical properties of glyceryl monostearate (GMS) in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document provides a foundational understanding of GMS, a widely used excipient, and explores its behavior in aqueous environments, which is critical for the formulation of stable and effective drug delivery systems.

Introduction: The Versatile Role of Glyceryl Monostearate

Glyceryl monostearate (GMS), also known as monostearin, is the glycerol ester of stearic acid.[1][2] It is a non-ionic emulsifier, stabilizer, emollient, and thickening agent extensively used in the pharmaceutical, cosmetic, and food industries.[3] Its GRAS (Generally Regarded as Safe) status and inclusion in the FDA Inactive Ingredients Guide for various dosage forms underscore its importance and safety profile.[4] In pharmaceutical formulations, GMS is a key component in oral and topical preparations, where it can be used to form sustained-release matrices, stabilize emulsions, and enhance the texture of creams and ointments.[5]

Commercial GMS is typically a mixture of mono-, di-, and triglycerides of fatty acids, primarily stearic and palmitic acids.[4][5] The proportion of these components can vary, leading to different grades of GMS with distinct physical properties.[5] For instance, the European Pharmacopoeia describes a "glyceryl monostearate 40-55" grade, which contains 40-55% monoacylglycerols.[4] In contrast, the United States Pharmacopeia-National Formulary (USP-NF) specifies that GMS should contain not less than 90% monoglycerides.[4][6][7] This variability highlights the importance of understanding the specific properties of the GMS grade being used in a formulation.

Molecular Structure and Fundamental Properties

GMS is an amphiphilic molecule, possessing both a hydrophilic glycerol head and a lipophilic stearic acid tail.[8][9] This dual nature is the basis for its surface-active properties and its ability to act as an emulsifier at oil-water interfaces.[9]

Table 1: Key Physicochemical Properties of Glyceryl Monostearate

| Property | Value | References |

| Chemical Formula | C21H42O4 | [2][10] |

| Molar Mass | 358.56 g/mol | [2] |

| Appearance | White to cream-colored, waxy solid (beads, flakes, or powder) | [4] |

| Melting Point | 54-68 °C (135-154 °F) | [2][4][11] |

| HLB Value | 3.8 - 5.4 | [1][11] |

| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and oils | [7][11][12] |

Behavior in Aqueous Solutions: A Deeper Look

The performance of GMS in pharmaceutical formulations is intrinsically linked to its behavior in water. While insoluble in cold water, it can be dispersed in hot water with agitation to form emulsions or gels.

Polymorphism: A Critical Factor in Stability

GMS exhibits complex polymorphic behavior, existing in different crystalline forms (α, β', and β) with distinct physical properties.[13] The α-form is the least stable but is functionally important for forming dispersible and foamy emulsions.[5] Over time, it can transition to the more stable β' and eventually the most stable β-form.[13][14] This transformation can lead to changes in the formulation, such as drug expulsion from lipid matrices and a loss of emulsion stability.[14]

The polymorphic state of GMS is a critical parameter that can influence drug incorporation, release profiles, and the overall stability of the final product.[14] Therefore, controlling the crystalline form of GMS is a key consideration during formulation development.

Self-Assembly and Critical Micelle Concentration (CMC)

As a surfactant, GMS molecules can self-assemble in aqueous solutions to form aggregates such as micelles or vesicles.[15] This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter as it marks the onset of micellization, which can significantly impact the solubilization of poorly soluble drugs.

Studies have determined the CMC of GMS using techniques like conductivity and UV-Visible spectroscopy, with reported values in the range of 2.40 x 10⁻² to 4.50 x 10⁻² mol/dm³.[16][17] The CMC can be influenced by factors such as temperature, with an initial decrease followed by a slight increase as temperature rises.[16][17]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. The HLB value of GMS is typically around 3.8, indicating its predominantly lipophilic nature.[1] This low HLB value makes GMS particularly suitable for forming water-in-oil (w/o) emulsions.[1][18] However, it can also be used as a co-emulsifier to stabilize oil-in-water (o/w) emulsions.[18]

Experimental Characterization of GMS in Aqueous Systems

A thorough understanding of the physicochemical properties of GMS requires the use of various analytical techniques. These methods provide quantitative data on the thermal behavior, crystalline structure, and particle size of GMS dispersions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of GMS, including its melting point and polymorphic transformations.[13][14][19] By monitoring the heat flow into or out of a sample as a function of temperature, DSC can identify the different crystalline forms of GMS and track their transitions.[20]

Experimental Protocol: DSC Analysis of GMS Polymorphism

-

Sample Preparation: Accurately weigh 5-10 mg of the GMS sample into an aluminum DSC pan.

-

Instrument Setup: Place the sealed pan in the DSC cell alongside an empty reference pan.

-

Thermal Program:

-

Heat the sample from room temperature to 90°C at a rate of 10°C/min to erase any prior thermal history.

-

Hold at 90°C for 5 minutes.

-

Cool the sample to 0°C at a controlled rate (e.g., 5°C/min).

-

Reheat the sample to 90°C at 10°C/min.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks corresponding to melting and crystallization events. The peak temperatures and enthalpies provide information about the polymorphic forms present.

X-Ray Diffraction (XRD)

XRD is an indispensable tool for determining the crystalline structure of GMS.[13][14][19] The diffraction pattern obtained from an XRD experiment provides a unique fingerprint of the crystalline lattice, allowing for the identification of different polymorphs.[21] For instance, the α-form and β-form of GMS exhibit distinct diffraction peaks.[14]

Experimental Protocol: XRD Analysis of GMS Crystalline Structure

-

Sample Preparation: Prepare a flat, powdered sample of GMS on a sample holder.

-

Instrument Setup: Mount the sample in the X-ray diffractometer.

-

Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of the different GMS polymorphs.

Dynamic Light Scattering (DLS)

DLS is used to measure the particle size distribution of GMS vesicles or lipid nanoparticles in aqueous dispersions.[15] This technique is crucial for assessing the physical stability of colloidal drug delivery systems and for understanding how formulation parameters affect particle size.

Impact of Environmental Factors on GMS Aqueous Systems

The behavior of GMS in aqueous solutions can be significantly influenced by environmental factors such as temperature, pH, and the presence of electrolytes.

-

Temperature: As previously mentioned, temperature affects the CMC of GMS.[16][17] It also plays a critical role in the polymorphic transitions of GMS, with higher temperatures generally favoring the more stable β-form.[22]

-

pH: The stability of GMS-based α-gel phases can be pH-dependent, especially in the presence of ionic co-emulsifiers.[22] The native pH of the system often provides the most stable α-gel structure.[22]

-

Electrolytes: The presence of salts can impact the stability of GMS-structured emulsions by shielding electrostatic repulsions between the GMS bilayers, which can be introduced by charged co-emulsifiers.[22]

Applications in Drug Delivery

The unique physicochemical properties of GMS make it a valuable excipient in a variety of drug delivery systems.

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): GMS is a common lipid matrix material for the encapsulation of both hydrophilic and hydrophobic drugs.[15][23] These lipid-based nanoparticles can offer controlled drug release and improved bioavailability.[23]

-

Emulsions and Creams: The emulsifying and stabilizing properties of GMS are fundamental to the formulation of creams, lotions, and other semi-solid dosage forms.[18] It helps to create stable and aesthetically pleasing products.[8]

-

Sustained-Release Matrices: The waxy nature of GMS allows it to be used in the formation of matrices for the sustained release of active pharmaceutical ingredients from solid dosage forms like tablets and pellets.[5]

Conclusion

A comprehensive understanding of the physicochemical properties of glyceryl monostearate in aqueous solutions is paramount for its effective utilization in pharmaceutical formulations. Its polymorphic behavior, self-assembly into micelles, and emulsifying capabilities are all critical factors that must be carefully considered and controlled during drug product development. By leveraging advanced analytical techniques and a thorough knowledge of how environmental factors influence its behavior, researchers and formulation scientists can harness the full potential of this versatile excipient to create stable, efficacious, and high-quality drug delivery systems.

References

- 1. Glyceryl Monostearate | GMS | Baking Ingredients | BAKERpedia [dev.bakerpedia.com]

- 2. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. phexcom.com [phexcom.com]

- 5. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 8. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. specialchem.com [specialchem.com]

- 11. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]

- 12. chembk.com [chembk.com]

- 13. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. yourcosmeticchemist.com [yourcosmeticchemist.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the polymorphism of glycerol monostearate in solid-state

An In-depth Technical Guide to the Solid-State Polymorphism of Glycerol Monostearate

Abstract

Glycerol monostearate (GMS), a widely utilized excipient in the pharmaceutical, food, and cosmetic industries, exhibits complex polymorphic behavior that is critical to final product performance and stability. The existence of multiple crystalline forms, primarily the metastable α-form and the stable β-form, dictates key physicochemical properties including melting point, solubility, and mechanical strength. Consequently, the polymorphic state of GMS directly influences drug incorporation efficiency, formulation stability, and release kinetics in drug delivery systems.[1] This technical guide provides an in-depth exploration of the solid-state polymorphism of GMS, detailing the structural characteristics of its principal polymorphs, the thermodynamic and kinetic factors governing their interconversion, and the essential analytical techniques for their characterization. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and control the polymorphic behavior of this critical excipient.

Introduction: The Significance of GMS Polymorphism

Glycerol monostearate is the glycerol ester of stearic acid, an amphiphilic molecule that self-assembles into various crystalline structures.[2] This ability to exist in more than one crystal form is known as polymorphism. In the solid state, the specific arrangement of GMS molecules in the crystal lattice has profound implications for the material's bulk properties. The transition from a less stable (metastable) form to a more stable polymorph can lead to undesirable changes in a formulation over its shelf life, such as drug expulsion, altered dissolution rates, and changes in texture or appearance.[1]

For drug development professionals, controlling the polymorphism of GMS is not merely an academic exercise; it is a prerequisite for ensuring product quality, safety, and efficacy. For instance, the initial crystallization of GMS into the metastable α-form upon rapid cooling from a melt can create a less dense crystalline matrix, which may be advantageous for encapsulating active pharmaceutical ingredients (APIs).[1] However, the subsequent and inevitable transformation to the more densely packed, stable β-form can lead to the expulsion of the entrapped drug, compromising content uniformity and altering the release profile.[1] A thorough understanding of these transformations is therefore essential for designing robust and stable formulations.

The Crystalline Landscape of Glycerol Monostearate

GMS primarily exists in three polymorphic forms in its pure state: α, sub-α, and β. Each form is distinguished by the packing arrangement of its hydrocarbon chains.

-

α (Alpha) Polymorph: This is the metastable form, typically obtained by rapid cooling (quenching) of molten GMS.[3] The hydrocarbon chains are arranged in a hexagonal lattice, which is a relatively loose and disordered packing. This structure results in a lower melting point and density compared to the β-form. Its less dense packing is often associated with higher drug loading capacity in lipid-based formulations.[1]

-

Sub-α (Sub-alpha) Polymorph: The sub-α form is another transient, metastable state. It can be formed under specific cooling conditions and is characterized by an orthorhombic perpendicular chain packing. It is thermally reversible to the α-gel phase.[4]

-

β (Beta) Polymorph: This is the most thermodynamically stable form of GMS.[1] The transformation from the α-form to the β-form is irreversible. The β-polymorph features a more ordered and dense triclinic parallel chain packing. This efficient packing results in a higher melting point, greater density, and lower energy state. While its stability is desirable for long-term storage, its formation can be problematic if it occurs uncontrollably post-formulation.[1]

Data Presentation: Comparative Properties of GMS Polymorphs

| Property | α (Alpha) Polymorph | Sub-α Polymorph | β (Beta) Polymorph |

| Stability | Metastable | Metastable | Thermodynamically Stable |

| Formation | Rapid cooling from melt | Specific cooling conditions | Slow crystallization; aging of α-form |

| Chain Packing | Hexagonal (disordered) | Orthorhombic Perpendicular | Triclinic Parallel (ordered) |

| Relative Density | Lower | Intermediate | Higher |

| Melting Point | Lower | Intermediate | Higher |

| XRD Short Spacing | Single peak at ~4.15 Å | Multiple peaks (e.g., ~4.2 Å) | Multiple peaks at ~3.6-4.6 Å |

| Significance | Higher drug loading, dispersible | Thermally reversible with α-gel | Stable matrix, potential for drug expulsion |

Thermodynamics and Kinetics of Polymorphic Transitions

The polymorphism of GMS is governed by the principles of thermodynamics and kinetics. Thermodynamically, the β-form is the most stable state at ambient conditions. However, the α-form is often the first to crystallize from a melt because it is kinetically favored—its simpler, more disordered structure requires less molecular rearrangement and therefore has a lower energy barrier for nucleation.

This phenomenon is described by Ostwald's Rule of Stages , which posits that an unstable system does not necessarily transform directly into its most stable state, but rather into a state that is the next most stable, sequentially approaching the final stable form. For GMS, the typical transition pathway is:

Melt → α-form (kinetically favored) → β-form (thermodynamically favored)

This transformation from α to β is an irreversible, solid-state transition influenced by:

-

Temperature: Higher temperatures (below the melting point) provide the necessary energy to overcome the activation barrier for molecular rearrangement, accelerating the transition to the β-form. Heat-treatment around 50°C has been identified as optimal for driving this transformation to completion.[3][5]

-

Time: The transition is time-dependent. Even at room temperature, the α-form will eventually convert to the β-form, which is a critical consideration for the long-term storage and shelf-life of pharmaceutical products.[1]

-

Presence of Other Components: Co-emulsifiers, APIs, or other lipids can influence the transition kinetics. Some substances may inhibit the transformation by disrupting the crystal lattice rearrangement, while others may accelerate it.[6][7]

Mandatory Visualization: GMS Polymorphic Transition Pathway

References

- 1. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) DOI:10.1039/C5RA18748F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Glyceryl Monostearate: A Versatile and Biocompatible Building Block for Novel Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Reimagining a Classic Excipient for Advanced Biomaterial Innovation

Glyceryl monostearate (GMS), a long-established and trusted excipient in the pharmaceutical and food industries, is experiencing a renaissance in the realm of advanced biomaterials. Its inherent biocompatibility, biodegradability, and GRAS (Generally Recognized as Safe) status make it an ideal foundation for creating sophisticated drug delivery systems and tissue engineering scaffolds.[1][2][3] This technical guide moves beyond the conventional understanding of GMS as a simple emulsifier, delving into its untapped potential as a primary building block for a new generation of biomaterials. Here, we will explore the scientific principles and practical methodologies for harnessing the unique physicochemical properties of GMS to design and fabricate innovative nanoparticles, hydrogels, and scaffolds with tailored functionalities for targeted drug delivery and tissue regeneration.

The Fundamental Science of Glyceryl Monostearate: More Than Just an Emulsifier

Glyceryl monostearate is a monoglyceride of stearic acid, possessing a unique amphiphilic structure with a hydrophilic glycerol head and a lipophilic stearoyl tail. This molecular architecture is the cornerstone of its versatility, enabling it to self-assemble into various ordered structures, a property that is pivotal for its application in biomaterials.

Physicochemical Properties and Their Implications for Biomaterial Design

The utility of GMS in biomaterial fabrication is intrinsically linked to its key physicochemical characteristics. Understanding these properties is crucial for predicting and controlling the behavior of GMS-based systems.

| Property | Typical Value/Characteristic | Significance in Biomaterial Design |

| Molecular Formula | C21H42O4 | --- |

| Molecular Weight | 358.56 g/mol | Influences diffusion and degradation kinetics. |

| Melting Point | 55-60 °C | Enables melt-based fabrication techniques like hot homogenization for nanoparticle synthesis.[4] |

| HLB Value | ~3.8 | Indicates its lipophilic nature, making it suitable for encapsulating hydrophobic drugs and forming stable lipid matrices. |

| Polymorphism | Exists in α, β', and β crystalline forms | The crystalline state affects drug loading, release kinetics, and the stability of solid lipid nanoparticles. |

| Biocompatibility | Excellent, GRAS status | Ensures minimal toxicity and inflammatory response, which is critical for in vivo applications.[1][5] |

| Biodegradability | Degrades into biocompatible products (glycerol and stearic acid) | Eliminates the need for surgical removal of implants and reduces long-term toxicity concerns. |

This table summarizes the key physicochemical properties of Glyceryl Monostearate and their relevance in the design of biomaterials.

The Self-Assembly Paradigm: From Micelles to Lamellar Structures

The amphiphilic nature of GMS drives its self-assembly in aqueous environments into various supramolecular structures, including micelles, vesicles, and lamellar liquid crystalline phases. This behavior is fundamental to the formation of GMS-based biomaterials. The specific structure formed is influenced by factors such as concentration, temperature, and the presence of other molecules like surfactants and co-solvents.

Caption: Self-assembly of GMS into various structures forming the basis of biomaterials.

GMS-Based Nanoparticles: Precision Engineering for Targeted Drug Delivery

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) fabricated from GMS have emerged as promising vehicles for the controlled and targeted delivery of therapeutic agents, particularly poorly water-soluble drugs.[1][4] The solid lipid core of these nanoparticles protects the encapsulated drug from degradation and allows for sustained release.

Fabrication Methodologies: A Step-by-Step Guide

Several techniques can be employed to produce GMS-based nanoparticles, each offering distinct advantages in terms of particle size control, drug loading, and scalability.

This technique involves the dispersion of a melted lipid phase (GMS and drug) in a hot aqueous surfactant solution, followed by high-pressure homogenization to form a nanoemulsion. Subsequent cooling leads to the crystallization of the lipid droplets into solid nanoparticles.

Step-by-Step Protocol: Hot Homogenization

-

Preparation of Lipid Phase: Melt the glyceryl monostearate (GMS) at a temperature approximately 5-10 °C above its melting point (e.g., 70 °C). Dissolve the lipophilic drug in the molten GMS.

-

Preparation of Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

-

Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

-

Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

Step-by-Step Protocol: Cold Homogenization

-

Preparation of Solid Lipid Microparticles: Dissolve the drug in molten GMS. Rapidly cool this mixture using liquid nitrogen or a dry ice/acetone bath to solidify the lipid. Grind the solidified lipid into microparticles (50-100 µm).

-

Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.

-

Homogenization: Subject the cold dispersion to high-pressure homogenization. The cavitation forces break down the microparticles into nanoparticles.

This method is suitable for thermolabile drugs as it avoids high temperatures. The lipid and drug are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous surfactant solution. The subsequent addition of a large volume of water causes the solvent to diffuse out, leading to the precipitation of the lipid as nanoparticles.

Step-by-Step Protocol: Solvent Emulsification-Diffusion

-

Preparation of Organic Phase: Dissolve GMS and the drug in a water-immiscible, volatile organic solvent (e.g., chloroform, dichloromethane).

-

Emulsification: Add the organic phase to an aqueous solution containing a surfactant and emulsify using high-speed stirring or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Remove the organic solvent from the emulsion by evaporation under reduced pressure or by continuous stirring at room temperature.

-

Nanoparticle Formation: The removal of the solvent leads to the precipitation of the lipid, forming a nanoparticle suspension.

Critical Formulation Parameters and Their Impact on Nanoparticle Characteristics

The physicochemical properties of GMS-based nanoparticles are highly dependent on the formulation parameters. A systematic optimization of these parameters is essential to achieve the desired therapeutic outcome.

| Parameter | Effect on Nanoparticle Properties | Typical Range/Considerations |

| GMS Concentration | Higher concentrations can lead to larger particle sizes and increased drug loading.[6] | 1-10% (w/v) |

| Surfactant Type and Concentration | Influences particle size, stability, and drug release. Higher concentrations generally lead to smaller particles but can increase toxicity.[7] | 0.5-5% (w/v). Choice of surfactant (e.g., Poloxamer 188, Tween 80, Lecithin) depends on the desired surface properties. |

| Drug Loading | The amount of drug to be encapsulated. Higher loading can affect particle size and stability. | 0.1-10% (w/w) relative to the lipid |

| Homogenization Pressure and Cycles | Higher pressure and more cycles generally result in smaller and more uniform particles. | 500-2000 bar, 3-10 cycles |

| Temperature | In hot homogenization, the temperature should be above the melting point of GMS to ensure a molten lipid phase. | 65-80 °C |

This table provides a summary of key formulation parameters and their influence on the final characteristics of GMS-based nanoparticles.

GMS-Based Hydrogels: Smart Systems for Sustained and Responsive Drug Delivery

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. GMS and its derivatives can be used to create novel hydrogel systems with unique properties for controlled drug release.

Self-Assembling GMS-Derivative Hydrogels: A Paradigm of Simplicity

Certain derivatives of GMS, such as triglycerol monostearate (TG-18), can self-assemble into fibrous networks in a solvent-water mixture upon cooling, forming a hydrogel.[7] These hydrogels are often injectable and can be designed to respond to specific physiological cues, such as the presence of enzymes in an inflammatory environment.

Step-by-Step Protocol: Preparation of an Injectable, Flare-Responsive Hydrogel

-

Preparation of the Gelator Solution: Weigh the triglycerol monostearate (TG-18) into a sterile vial.

-

Dissolution: Add a mixture of a biocompatible solvent (e.g., dimethyl sulfoxide) and water to the vial. Heat the mixture to 60-80 °C with gentle agitation until the TG-18 is completely dissolved.

-

Drug Encapsulation: If encapsulating a hydrophobic drug, add it to the solution at this stage and ensure it is fully dissolved.

-

Gelation: Allow the solution to cool to room temperature. The TG-18 will self-assemble, leading to the formation of a solid hydrogel.

Caption: Schematic of self-assembling hydrogel formation from a GMS derivative.

Cross-linked GMS Hydrogels: Enhancing Mechanical Strength and Stability

To improve the mechanical properties and prolong the degradation time of GMS-based hydrogels, cross-linking strategies can be employed. This can involve the chemical modification of GMS to introduce reactive groups that can then be cross-linked using various chemistries, such as photopolymerization or Michael addition.[8]

GMS in Tissue Engineering: Scaffolding the Future of Regeneration

The biocompatibility and biodegradability of GMS make it an attractive material for the fabrication of scaffolds for tissue engineering. GMS can be blended with other polymers to create composite scaffolds with enhanced properties or used as a component in electrospinning to generate nanofibrous matrices that mimic the native extracellular matrix.

GMS-Containing Composite Scaffolds for Bone and Cartilage Repair

GMS can be incorporated into polymer matrices, such as polycaprolactone (PCL) or polylactic acid (PLA), to create composite scaffolds with improved biocompatibility and drug-eluting capabilities. The presence of GMS can also act as a plasticizer, improving the flexibility and processability of the scaffold material.[9]

The Role of GMS in Electrospinning Nanofibrous Scaffolds

Electrospinning is a versatile technique for producing nanofibrous scaffolds. GMS can be co-electrospun with other polymers to create nanofibers with modified surface properties and the ability to deliver therapeutic agents locally. The inclusion of GMS can influence fiber diameter, morphology, and the overall mechanical properties of the scaffold.

Caption: A simplified workflow of the electrospinning process for fabricating GMS-containing nanofibrous scaffolds.

Mechanisms of Action and In Vivo Performance: From Benchtop to Biological Systems

The therapeutic efficacy of GMS-based biomaterials is governed by their interaction with biological systems and their ability to release encapsulated drugs in a controlled manner.

Unraveling the Mechanisms of Controlled Drug Release

The release of drugs from GMS-based matrices is a complex process influenced by several factors:

-

Diffusion: The drug diffuses through the solid lipid matrix. The rate of diffusion is dependent on the drug's solubility in the lipid, the tortuosity of the diffusion path, and the crystalline state of the GMS.

-

Erosion: The GMS matrix can be slowly eroded by enzymes or hydrolysis in the physiological environment, leading to the release of the encapsulated drug.

-

Swelling and Pore Formation: In some formulations, the matrix may swell upon contact with aqueous fluids, creating pores through which the drug can diffuse.

In Vivo Biocompatibility, Degradation, and Efficacy: A Look at the Preclinical Evidence

Numerous preclinical studies have demonstrated the excellent biocompatibility and therapeutic potential of GMS-based biomaterials. For instance, GMS-based SLNs have been shown to be biocompatible and effective in delivering anticancer drugs like docetaxel to tumor sites.[1][4][10] In vivo studies on GMS-based implants have shown predictable degradation profiles and sustained local drug delivery.[11] Furthermore, GMS/chitosan hybrid nanocapsules have been shown to significantly enhance the oral bioavailability of poorly soluble drugs.[12][13]

Future Perspectives and Conclusion: The Expanding Horizon of GMS in Biomaterials

Glyceryl monostearate, a seemingly simple and traditional excipient, holds immense potential for the future of biomaterials and drug delivery. Its versatility, coupled with its established safety profile, makes it an attractive and cost-effective building block for developing a wide array of advanced therapeutic systems. Future research will likely focus on the development of "smart" GMS-based biomaterials that can respond to multiple stimuli, the fabrication of more complex, multi-functional scaffolds for tissue engineering, and the translation of promising preclinical findings into clinical applications. As our understanding of the intricate interplay between material properties and biological responses deepens, GMS is poised to play an increasingly significant role in the design of next-generation biomaterials that are both effective and safe.

References

- 1. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journaljpri.com [journaljpri.com]

- 4. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]

- 5. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of process variables on particle size of solid lipid nanoparticles - IJNDD [ijndd.in]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and mechanism of release from glyceryl monostearate-based implants: evaluation of release in a gel simulating in vivo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Appraisal of Glycerylmonostearate/chitosan Hybrid Nanocapsules As Peroral Delivery System of Simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Monostearin with Active Pharmaceutical Ingredients (APIs)

Introduction: The Multifaceted Role of Monostearin in Pharmaceutical Formulations

This compound, also known as glyceryl monostearate (GMS), is a monoglyceride widely utilized as an excipient in the pharmaceutical industry.[1] It is an ester of stearic acid and glycerol and is recognized for its emulsifying, stabilizing, and lubricating properties.[2][3] Commercially available GMS is often a mixture of glyceryl monostearate and glyceryl monopalmitate.[4][5] Its versatility allows for its use in a variety of dosage forms, including oral, topical, and parenteral formulations.[2] In solid dosage forms, it acts as a lubricant and can form matrices for sustained-release applications.[2] For semi-solid and liquid formulations, its primary role is as a stabilizer and emulsifier.[2]

The interaction between this compound and active pharmaceutical ingredients (APIs) is a critical consideration in drug development. These interactions can be physical or chemical and can significantly impact the stability, bioavailability, and overall performance of the final drug product.[6] A thorough understanding of these interactions is paramount for the rational design of robust and effective pharmaceutical formulations. This guide provides a comprehensive overview of the physicochemical properties of this compound, the nature of its interactions with APIs, and the analytical techniques employed to characterize these interactions.

Physicochemical Properties of this compound

This compound is a white to off-white, waxy solid with a mild odor.[3][7] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C21H42O4 | [7][8] |

| Molecular Weight | 358.56 g/mol | [3] |

| Melting Point | 55-60 °C | [8] |

| Solubility | Soluble in hot organic solvents like ethanol, but insoluble in cold water. It can be dispersed in hot water with agitation. | [5][8] |

| HLB Value | Approximately 3.8, indicating its lipophilic nature. | [8] |

The composition and, consequently, the physical properties of glyceryl monostearate can vary depending on the manufacturer and the grade.[2] For instance, some grades contain 40-55% monoglycerides, while others can have over 90%.[2][5] The presence of diglycerides and triglycerides in the mixture can influence its emulsifying and solid-state properties.[2]

A crucial aspect of this compound's behavior is its ability to exist in different polymorphic forms, primarily the α and β forms.[2] The α-form is less stable and has a lower melting point, while the β-form is more stable and denser.[2] The polymorphic form of this compound can affect its functionality in a formulation, for example, the β-form is more suitable for creating wax matrices for controlled release.[2]

Mechanisms of Interaction with APIs

The interactions between this compound and APIs can be broadly categorized into solid-state interactions and interactions in liquid or semi-solid systems. These interactions are governed by the physicochemical properties of both the excipient and the drug.

Solid-State Interactions

In solid dosage forms, the intimate contact between this compound and the API can lead to various physical and chemical interactions.

-

Eutectic Mixture Formation: If the API and this compound are miscible in the molten state and immiscible in the solid state, they can form a eutectic mixture. This results in a lowering of the melting point of the individual components, which can impact the physical stability and processing of the formulation.

-

Solid Dispersion/Solution: An API can be molecularly dispersed within the this compound matrix, forming a solid dispersion or solution. This is a common strategy to enhance the dissolution rate and bioavailability of poorly water-soluble drugs. The amorphous nature of the API in such systems can lead to improved solubility.

-

Hydrogen Bonding and Other Non-covalent Interactions: The ester and hydroxyl groups in this compound can form hydrogen bonds with suitable functional groups on the API molecule.[9] These interactions can influence the physical properties of the mixture and the release of the drug from the formulation.

-

Chemical Incompatibility: Although generally considered inert, the ester linkage in this compound can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic APIs.[2] This can lead to the degradation of both the excipient and the drug.

Interactions in Liquid and Semi-Solid Formulations

In emulsions, creams, and other dispersed systems, this compound's role as an emulsifier and stabilizer is paramount.

-

Emulsification and Interfacial Stabilization: this compound, often in combination with other surfactants, adsorbs at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion. The orientation of the lipophilic stearate chain and the hydrophilic glycerol head at the interface is crucial for this function.

-

Viscosity Modification: In semi-solid formulations, this compound contributes to the viscosity and consistency of the product. The crystalline network formed by this compound in the continuous phase can entrap the dispersed phase, leading to a stable and structured system.

-

Solubilization: this compound can act as a solubilizing agent for poorly water-soluble drugs, particularly in lipid-based formulations.[7] The lipophilic core of micelles or other aggregates formed by this compound can encapsulate the drug molecules, increasing their apparent solubility in the aqueous phase.

This compound in Advanced Drug Delivery Systems

The unique properties of this compound make it a valuable component in the development of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, and this compound is a frequently used lipid matrix.[10][11] These nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.[10][12] The solid nature of the lipid core provides better stability compared to liquid lipid-based systems.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids.[13] The incorporation of a liquid lipid into the solid this compound matrix creates imperfections in the crystal lattice, which can lead to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[13]

Experimental Workflow for Characterizing this compound-API Interactions

A systematic approach is essential to investigate and understand the interactions between this compound and an API. The following workflow outlines the key experimental techniques.

Caption: A logical workflow for investigating this compound-API interactions.

Detailed Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

-

Objective: To assess the thermal behavior of individual components and their physical mixtures to identify potential interactions such as eutectic formation, solid dispersion, or changes in crystallinity.[14]

-

Protocol:

-

Accurately weigh 3-5 mg of the sample (API, this compound, or their physical mixture) into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) over a defined temperature range (e.g., 25 °C to 200 °C).[14]

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for changes in melting points, peak shapes, and the appearance of new thermal events.

-

2. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify potential chemical interactions by observing shifts or changes in the characteristic vibrational frequencies of functional groups in the API and this compound.[14]

-

Protocol:

-

Prepare the sample by mixing a small amount with dry potassium bromide (KBr) and compressing it into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the FTIR spectrometer.

-

Acquire the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Compare the spectrum of the physical mixture with the spectra of the individual components.

-

Look for shifts, disappearance, or appearance of new absorption bands, which may indicate hydrogen bonding or other chemical interactions.

-

3. Powder X-Ray Diffraction (PXRD)

-

Objective: To evaluate the crystalline nature of the API, this compound, and their mixtures. Changes in the diffraction pattern can indicate amorphization, formation of a new crystalline phase, or a solid solution.

-

Protocol:

-

Pack the sample powder into a sample holder.

-

Mount the sample holder in the PXRD instrument.

-

Scan the sample over a defined 2θ range (e.g., 5-50°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Analyze the resulting diffractogram for the presence or absence of characteristic Bragg peaks. The appearance of a halo pattern suggests an amorphous state.

-

Impact on Drug Delivery and Formulation Performance

The nature and extent of this compound-API interactions have a direct bearing on the performance of the final dosage form.

-

Bioavailability Enhancement: For poorly soluble drugs, forming a solid dispersion with this compound can significantly improve their dissolution rate and, consequently, their oral bioavailability.[7]

-

Controlled Release: this compound can be used to formulate sustained-release matrices, controlling the rate at which the API is released from the dosage form.[2] The drug release mechanism is often a combination of diffusion through the lipid matrix and erosion of the matrix.

-

Stability: While this compound can enhance the stability of some APIs by protecting them from environmental factors, incompatible interactions can lead to drug degradation.[6] Therefore, thorough compatibility studies are crucial.[6][15]

Regulatory Considerations

Regulatory agencies like the FDA emphasize the importance of understanding and controlling drug-excipient interactions.[16][17] Drug-excipient compatibility studies are a critical component of the preformulation and formulation development stages.[6][15] The data from these studies are essential to justify the choice of excipients and to ensure the safety, efficacy, and quality of the drug product.[6]

Conclusion

This compound is a highly versatile and widely used pharmaceutical excipient. Its interactions with APIs are complex and can significantly influence the performance of a drug product. A comprehensive understanding of these interactions, achieved through a systematic application of analytical techniques, is fundamental for the successful development of stable, effective, and high-quality pharmaceutical formulations. As drug delivery systems continue to evolve, the rational application of well-characterized excipients like this compound will remain a cornerstone of pharmaceutical innovation.

References

- 1. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 3. klarchem.com [klarchem.com]

- 4. drugs.com [drugs.com]

- 5. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 7. chemiis.com [chemiis.com]

- 8. chembk.com [chembk.com]

- 9. Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labinsights.nl [labinsights.nl]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

Navigating the Thermal Landscape of Glycerol Monostearate: An In-depth Technical Guide for Researchers

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

Glycerol monostearate (GMS), a versatile monoacylglycerol derived from glycerol and stearic acid, is a cornerstone excipient in the pharmaceutical, cosmetic, and food industries.[1] Its widespread use as an emulsifier, stabilizer, lubricant, and controlled-release agent stems from its unique physicochemical properties.[2][3] In pharmaceutical formulations, GMS is integral to the development of tablets, capsules, creams, and ointments, where it ensures the uniform distribution of active pharmaceutical ingredients (APIs) and enhances the physical characteristics of the final product.[1]

The manufacturing processes and long-term stability of these formulations are profoundly influenced by the thermal behavior of GMS. This is where thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), become indispensable tools for researchers, scientists, and drug development professionals. DSC provides critical insights into the energetic changes within GMS as it is heated or cooled, revealing information about its melting behavior, polymorphic transitions, and interactions with other excipients.[4] TGA, on the other hand, meticulously tracks mass changes as a function of temperature, offering a clear picture of the material's thermal stability and decomposition profile.[5]

This in-depth technical guide provides a comprehensive exploration of the thermal analysis of glycerol monostearate using DSC and TGA. By understanding the principles behind these techniques and the nuances of their application to GMS, researchers can optimize formulation strategies, ensure product quality, and accelerate the drug development process.

The Power of Two: Unveiling Thermal Properties with DSC and TGA

DSC and TGA are complementary techniques that, when used in concert, provide a holistic understanding of a material's thermal properties.

Differential Scanning Calorimetry (DSC) operates by measuring the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[4] This technique is highly sensitive to thermal events that involve a change in enthalpy, such as:

-

Melting and Crystallization: Determining the precise temperatures at which GMS transitions between solid and liquid states is crucial for processing and formulation.

-

Polymorphism: GMS can exist in different crystalline forms (polymorphs), each with distinct physical properties, including melting point and solubility.[6] DSC is instrumental in identifying and characterizing these polymorphic transitions, which can significantly impact drug bioavailability and product stability.[6][7]

-

Glass Transitions: For amorphous or partially amorphous materials, DSC can detect the glass transition temperature (Tg), a critical parameter for assessing stability.

-

Drug-Excipient Interactions: DSC can reveal interactions between GMS and the API, which may manifest as shifts in melting points or the appearance of new thermal events.[8]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is primarily used to assess:

-

Thermal Stability: TGA determines the temperature at which GMS begins to decompose, providing a crucial indicator of its stability under thermal stress.[9]

-

Decomposition Kinetics: The rate and stages of mass loss can provide insights into the mechanisms of thermal degradation.[10]

-

Compositional Analysis: TGA can be used to quantify the different components in a formulation based on their distinct decomposition profiles.

By integrating the data from both DSC and TGA, a comprehensive thermal profile of GMS can be constructed, enabling a deeper understanding of its behavior in pharmaceutical systems.

Deep Dive into DSC Analysis of Glycerol Monostearate

The DSC thermogram of GMS provides a wealth of information about its solid-state properties. A key feature is the presence of multiple endothermic peaks, which correspond to the melting of different polymorphic forms.

Understanding the Polymorphism of GMS

Glycerol monostearate is known to exhibit complex polymorphic behavior, primarily existing in the α (alpha) and β (beta) forms.[6] The less stable α-form typically has a lower melting point, while the more stable β-form melts at a higher temperature. The presence and transformation between these forms can be influenced by factors such as the cooling rate from the melt and the presence of other components in a formulation.

A typical DSC analysis of GMS might show an initial endotherm corresponding to the melting of the α-form, followed by a recrystallization exotherm as it transforms into the more stable β-form, and finally, a higher temperature endotherm for the melting of the β-form.[11] The ability to monitor and control these polymorphic transitions is critical, as the crystalline form of GMS can impact drug incorporation, release profiles, and the overall stability of the final product.[6]

Experimental Protocol: DSC Analysis of GMS

The following is a detailed, step-by-step methodology for conducting a DSC analysis of glycerol monostearate, grounded in established practices and standards such as those from ASTM International.[12][13]

Objective: To determine the melting points and characterize the polymorphic transitions of glycerol monostearate.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Glycerol monostearate sample

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy according to the manufacturer's recommendations and relevant standards (e.g., ASTM E967 and E968). Indium is a common calibrant.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the GMS sample into a clean aluminum pan using a microbalance.

-

Hermetically seal the pan to prevent any loss of volatile components during the analysis.

-

Prepare an empty, sealed aluminum pan to be used as the reference.

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the final melting point (e.g., 100 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Perform a second heating scan under the same conditions as the first to observe any changes in the thermal profile due to the thermal history.

-

-

Purge Gas: Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) through the DSC cell to provide a reproducible atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔH) for each thermal event.

-

Compare the thermograms from the first and second heating scans to identify any polymorphic transformations that may have occurred.

-

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: Prevents mass loss due to volatilization, ensuring accurate enthalpy measurements.

-

Heating Rate of 10 °C/min: A commonly used rate that provides a good balance between resolution and experimental time. Slower rates can improve resolution of closely spaced thermal events, while faster rates can enhance sensitivity for weak transitions.

-

Controlled Cooling and Second Heating Scan: This "heat-cool-heat" cycle is crucial for understanding the crystallization behavior and identifying metastable polymorphic forms. The second heating scan reveals the thermal properties of the material after a controlled thermal history, often providing a more reproducible thermogram.

-

Inert Atmosphere: Prevents oxidation of the sample at elevated temperatures, which could introduce extraneous thermal events and complicate data interpretation.

Visualizing the DSC Workflow

Caption: Workflow for DSC analysis of Glycerol Monostearate.

Probing Thermal Stability with TGA

Thermogravimetric analysis is the definitive method for determining the thermal stability of GMS and its decomposition characteristics.

Interpreting the TGA Curve of GMS

A typical TGA curve for glycerol monostearate will show a stable baseline at lower temperatures, indicating no significant mass loss. As the temperature increases, a point will be reached where the material begins to decompose, resulting in a significant drop in mass. The TGA thermogram provides several key pieces of information:

-

Onset Temperature of Decomposition (Td): This is the temperature at which significant mass loss begins and is a primary indicator of the material's thermal stability.[14]

-

Decomposition Profile: The TGA curve may show one or more distinct steps of mass loss, which can correspond to different stages of the decomposition process.

-

Residual Mass: The amount of material remaining at the end of the experiment can provide information about the formation of non-volatile decomposition products.

Experimental Protocol: TGA Analysis of GMS

The following protocol outlines a standard procedure for conducting a TGA analysis of glycerol monostearate, adhering to principles outlined in standards like ASTM E2550.[9]

Objective: To determine the thermal stability and decomposition profile of glycerol monostearate.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., platinum or ceramic)

-

Microbalance (accurate to ±0.01 mg)

-

Glycerol monostearate sample

-

Inert (e.g., nitrogen) and oxidative (e.g., air) purge gases

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the GMS sample into a tared TGA pan.

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of around 30 °C.

-

Heat the sample at a linear rate, typically 10 °C/min, to a final temperature where decomposition is complete (e.g., 600 °C).

-

-

Purge Gas:

-

Perform the analysis under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) at a constant flow rate (e.g., 50 mL/min). This allows for the assessment of stability in different environments.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

-

Quantify the percentage of mass loss at each decomposition step.

-

Causality Behind Experimental Choices:

-

Linear Heating Rate: Ensures that the decomposition process is studied under controlled and reproducible conditions.

-

Inert vs. Oxidative Atmosphere: Running the experiment in both nitrogen and air provides a more complete picture of the thermal stability. Decomposition in an inert atmosphere is typically due to pyrolysis, while in an oxidative atmosphere, it involves combustion. The onset of decomposition is often lower in an oxidative environment.

-

Derivative Thermogravimetry (DTG): The DTG curve, which plots the rate of mass change against temperature, is highly useful for resolving overlapping decomposition steps and accurately determining the temperatures of maximum decomposition rates.

Visualizing the TGA Workflow

Caption: Workflow for TGA analysis of Glycerol Monostearate.

Synthesizing the Data: A Comprehensive Thermal Profile

By combining the insights from DSC and TGA, a detailed and actionable thermal profile of glycerol monostearate can be established.

| Thermal Analysis Technique | Key Parameters Measured for GMS | Significance in Pharmaceutical Development |

| Differential Scanning Calorimetry (DSC) | Melting Points (α and β polymorphs) | Critical for determining processing temperatures (e.g., hot-melt extrusion, granulation). |

| Enthalpy of Fusion (ΔH) | Related to the degree of crystallinity and can influence dissolution rates. | |

| Polymorphic Transitions | Essential for ensuring the stability of the desired crystalline form in the final product.[6] | |

| Drug-Excipient Compatibility | Helps to identify potential interactions that could affect drug stability and performance.[8] | |

| Thermogravimetric Analysis (TGA) | Onset Temperature of Decomposition (Td) | Defines the upper temperature limit for processing and storage to avoid degradation.[14] |

| Decomposition Profile | Provides insights into the degradation pathways and the nature of decomposition products. | |

| Mass Loss at Different Stages | Can be used for compositional analysis in multi-component systems. |

Applications in Drug Development: From Formulation to Quality Control

The thermal analysis data for glycerol monostearate has direct and significant implications across the drug development lifecycle:

-

Formulation Development: Understanding the melting behavior and polymorphism of GMS is crucial for developing stable and effective formulations, such as solid lipid nanoparticles (SLNs) and lipid matrix particles (LMPs), where GMS is often a key component.[6][15] The choice of processing conditions can be tailored to achieve the desired polymorphic form and drug loading.

-

Process Optimization: TGA data provides the upper temperature limits for manufacturing processes like hot-melt extrusion, spray drying, and granulation, preventing thermal degradation of the GMS and the API.

-

Stability Studies: DSC can be used to monitor changes in the physical state of GMS in a formulation over time and under different storage conditions, helping to predict and prevent issues like drug expulsion due to polymorphic transformations.[6]

-

Quality Control: Both DSC and TGA can be used as quality control tools to ensure the consistency of incoming raw materials and the final drug product. Variations in the thermal profile can indicate changes in purity, polymorphic content, or composition.

Conclusion: A Foundation for Rational Drug Development

The thermal analysis of glycerol monostearate using DSC and TGA provides a wealth of critical information for researchers, scientists, and drug development professionals. A thorough understanding of the melting behavior, polymorphism, and thermal stability of this versatile excipient is fundamental to the rational design and development of robust and effective pharmaceutical formulations. By leveraging the insights gained from these powerful analytical techniques, it is possible to optimize manufacturing processes, ensure product quality and stability, and ultimately, accelerate the journey of new medicines to patients.

References

- 1. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 2. alphachem.biz [alphachem.biz]

- 3. nimbasia.com [nimbasia.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. store.astm.org [store.astm.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. infinitalab.com [infinitalab.com]

- 13. matestlabs.com [matestlabs.com]

- 14. Effects of glycerin and glycerol monostearate on performance of thermoplastic starch - ProQuest [proquest.com]

- 15. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Identification and Analysis of Monostearin (FTIR & NMR)

Prepared by: Senior Application Scientist

Foreword: The Analytical Imperative in Material Characterization

In the realms of pharmaceutical development, food science, and cosmetics, the precise characterization of excipients is not merely a procedural step but the foundation of product quality, safety, and efficacy. Monostearin, or glycerol monostearate (GMS), is a ubiquitous monoacylglycerol used as an emulsifier, stabilizer, and lubricant.[1][2] Its functional efficacy is intrinsically linked to its chemical identity, purity, and isomeric form (α-monostearin vs. β-monostearin). Consequently, robust analytical methodologies are paramount for its definitive identification and quality control.

This guide provides a comprehensive exploration of two cornerstone spectroscopic techniques—Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural elucidation of this compound. We will move beyond procedural recitation to delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, a hallmark of sound scientific practice.

Part 1: Functional Group Fingerprinting with Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a rapid and powerful tool for identifying the functional groups within a molecule. The principle rests on the absorption of infrared radiation, which excites molecular vibrations at specific, characteristic frequencies. This creates a unique spectral "fingerprint" of the compound. For this compound, FTIR allows for the unequivocal confirmation of its key chemical motifs: the hydroxyl groups, the long aliphatic chain, and the critical ester linkage.[3][4]

The Rationale Behind the Experimental Approach

The choice of analytical technique must prioritize data quality and reproducibility. For a waxy solid like this compound, Attenuated Total Reflectance (ATR) is the superior sampling technique. Unlike traditional methods like KBr pellets, which are labor-intensive and susceptible to atmospheric moisture, ATR requires minimal sample preparation and ensures excellent contact between the sample and the IR beam via an internal reflection element (typically a diamond crystal). This approach minimizes experimental artifacts and generates a clean, high-fidelity spectrum. The entire process adheres to the general best practices for qualitative infrared analysis outlined in standards like ASTM E1252.[5][6][7][8][9]